Leachianol F

Beschreibung

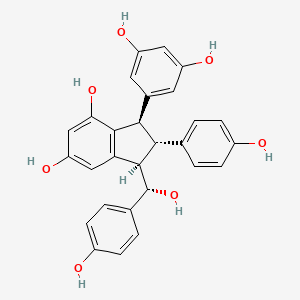

Leachianol F is a hydroxylated resveratrol dimer first isolated from Vitis vinifera (grapevine) and later identified in other plants, including Cissus quadrangularis, Cynodon dactylon, and Sophora species . Structurally, it belongs to the stilbenoid class of polyphenols, characterized by two resveratrol units linked via a C7–C8 bond with specific stereochemistry (Figure 1). Its molecular formula is C₂₈H₂₂O₇, and its bioactivity is closely tied to its hydroxylation pattern and stereochemical configuration .

Eigenschaften

Molekularformel |

C28H24O7 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

(1R,2S,3R)-3-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxyphenyl)methyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |

InChI |

InChI=1S/C28H24O7/c29-17-5-1-14(2-6-17)24-25(16-9-19(31)11-20(32)10-16)26-22(12-21(33)13-23(26)34)27(24)28(35)15-3-7-18(30)8-4-15/h1-13,24-25,27-35H/t24-,25-,27-,28+/m0/s1 |

InChI-Schlüssel |

FIWQALXNBGJRQL-DNZWLJDLSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C([C@@H]2[C@@H](C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2C(C3=C(C2C(C4=CC=C(C=C4)O)O)C=C(C=C3O)O)C5=CC(=CC(=C5)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leachianol F can be synthesized through the dimerization of resveratrol, a well-known stilbene. The synthetic route involves the use of oxidative coupling reactions, often catalyzed by enzymes such as laccases or peroxidases. These reactions typically occur under mild conditions, with the presence of oxygen or hydrogen peroxide as oxidizing agents .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as grapevine stalks. The process includes the use of centrifugal partition chromatography (CPC) for the fractionation of crude extracts, followed by further purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance

Analyse Chemischer Reaktionen

Enzymatic Inhibition Activity

Leachianol F exhibits potent inhibition of HIV-1 integrase (IN), a viral enzyme critical for retroviral replication:

-

3' Processing Inhibition : Reduces 3' processing activity by 30–60% at 50 µM, comparable to the clinical inhibitor raltegravir (RAL) .

-

Strand Transfer Inhibition : Demonstrates dual activity, suppressing both 3' processing and strand transfer reactions, unlike leachianol G, which preferentially targets strand transfer .

Table 2: Inhibitory Efficiency Against HIV-1 Integrase

| Compound | 3' Processing Inhibition (%) | Strand Transfer Inhibition (%) |

|---|---|---|

| This compound | 50–60 | 40–50 |

| Leachianol G | 20–30 | 60–70 |

| Raltegravir (RAL) | 70–80 | 75–85 |

Data derived from using radiolabeled oligonucleotide assays and autoradiography.

Structural and Mechanistic Insights

-

NMR Characterization : <sup>1</sup>H NMR (500 MHz, acetone) signals include δ 7.47 (s, 1H), 6.84–6.88 (m, 4H), and 4.48 (m, 1H), confirming a tetrasubstituted aromatic system .

-

Reaction Mechanism : The dual inhibition of HIV-1 IN is attributed to competitive binding at the catalytic Mg<sup>2+</sup> site, disrupting viral DNA integration .

Stability and Reactivity Challenges

This compound represents a structurally unique stilbenoid with applications in antiviral drug development and natural product synthesis. Further studies are needed to optimize its synthetic accessibility and explore structure-activity relationships for enhanced bioactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Leachianol F is part of a broader family of resveratrol dimers, including leachianol G, pallidol, quadrangularin A, and E-pterostilbene. Key differentiating factors include stereochemistry, hydroxylation patterns, and dimerization sites, which influence their biological activities.

Stereochemical Differences: this compound vs. Leachianol G

- C7 Configuration: this compound and G are diastereomers differing in stereochemistry at C6. This minor structural change significantly alters their inhibitory profiles: HIV-1 IN Inhibition: this compound inhibits both 3'-processing (IC₅₀ = 18 µM) and strand transfer (IC₅₀ = 22 µM), while leachianol G is more selective for strand transfer (IC₅₀ = 12 µM) . MOS1 Transposase Activity: Both compounds inhibit MOS1 excision and integration, but this compound shows broader activity across multiple enzymatic steps (IC₅₀ = 30 µM for excision) compared to G .

Comparison with Pallidol and Quadrangularin A

- Pallidol: A resveratrol dimer with a distinct C10–C11 linkage. While pallidol shares anti-HIV-1 IN activity with this compound (IC₅₀ = 25 µM), it lacks specificity for 3'-processing and is less effective in cellular assays .

Methylated Derivatives: E-Pterostilbene

- E-Pterostilbene, a monomethylated resveratrol derivative, inhibits HIV-1 integration (IC₅₀ = 35 µM) but lacks activity against MOS1. Its reduced polarity enhances cellular uptake but diminishes target specificity compared to this compound .

Table 1: Comparative Inhibitory Activities of Resveratrol Dimers

Key Findings:

- This compound’s dual inhibition of HIV-1 IN steps is unique among dimers, rivaling the clinical drug raltegravir in vitro .

- Its anti-MOS1 activity suggests a nonspecific mechanism targeting DNA-enzyme complexes, unlike quadrangularin A or E-pterostilbene, which bind specific intermediates .

Mechanistic Insights and Limitations

- HIV-1 IN Inhibition: this compound disrupts both catalytic steps by binding the enzyme’s active site, while leachianol G stabilizes the post-integration complex .

- Wnt Pathway Modulation: this compound shows moderate inhibition, but derivatives with methoxy groups (e.g., E-pterostilbene) exhibit enhanced activity due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.